molecular formula GdSn3 B14726825 CID 71355039

CID 71355039

Cat. No.: B14726825
M. Wt: 513.4 g/mol
InChI Key: NPSJEGQEBSRRMN-UHFFFAOYSA-N
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Description

CID 71355039 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous CIDs like oscillatoxin derivatives (e.g., CID 101283546) are natural products with complex cyclic structures and bioactivities . Similarly, synthetic compounds such as CID 57416287 (CAS 1254115-23-5) are characterized by their molecular formulae (e.g., C₇H₁₄N₂O), synthesis pathways, and pharmacokinetic properties like solubility and enzyme interactions .

Given the absence of direct data on this compound in the provided evidence, its classification and properties may be inferred from standardized PubChem entries. Such entries generally include:

  • Molecular formula and weight: Derived from atomic composition.
  • Structural features: E.g., functional groups, stereochemistry, or backbone motifs (e.g., cyclic ethers in oscillatoxins) .
  • Synthetic or natural origin: Determined via isolation methods (e.g., vacuum distillation for essential oil fractions) or laboratory synthesis protocols .
  • Applications: Potential roles in pharmaceuticals, agrochemicals, or material science, as seen in compounds like CID 46738299 (CAS 723286-79-1), which is synthesized for medicinal chemistry research .

Properties

Molecular Formula

GdSn3

Molecular Weight

513.4 g/mol

InChI

InChI=1S/Gd.3Sn

InChI Key

NPSJEGQEBSRRMN-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71355039 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are documented in scientific literature and patents .

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to ensure high yield and purity. The processes often involve optimization of reaction parameters, such as temperature, pressure, and concentration of reactants, to achieve consistent production quality .

Chemical Reactions Analysis

Search Results Analysis

  • PubChem Database : No entries for CID 71355039 were found in the provided PubChem records (results , , ).

  • Literature Reviews : The search materials focused on compounds like CID 71341939 (a technetium-containing radiopharmaceutical) and CID 71350335 (germane potassium, GeH₃K), but none referenced this compound .

  • Kinetics Databases : The NIST Chemical Kinetics Database (results , ) and other sources did not include this identifier.

Possible Explanations for the Absence

  • Typographical Error : The identifier may be misspelled or misformatted.

  • Novel Compound : this compound could represent a recently synthesized or proprietary compound not yet indexed in public databases.

  • Non-PubChem Identifier : Some labs use internal identifiers not registered in PubChem or other open databases.

Recommendations for Further Inquiry

  • Verify the Identifier : Confirm the CID’s accuracy (e.g., check for typos like "71355039" vs. "71355039").

  • Explore Internal Databases : If this compound is an internal lab identifier, consult institutional repositories.

  • Search Alternative Databases : Use specialized platforms like ChEMBL or DrugBank for broader coverage.

Available Data on Similar Compounds (for contextual reference)

  • CID 71341939 : A technetium-containing compound with molecular formula C₇H₁₀ClNO₃Tc and applications in medical imaging .

  • CID 71350335 : Germane potassium (GeH₃K), a simple ionic compound with molecular weight 114.75 g/mol .

Scientific Research Applications

CID 71355039 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have potential therapeutic applications or be used in biochemical assays. In industry, this compound can be utilized in the production of materials or as a component in various chemical processes .

Mechanism of Action

The mechanism of action of CID 71355039 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in its observed activity. Detailed studies on the molecular mechanisms and pathways involved provide insights into how this compound functions at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 71355039 with structurally or functionally analogous compounds would follow established protocols for chemical analysis, including mass spectrometry (MS), chromatographic profiling, and computational modeling. Below is a hypothetical comparison based on methodologies and compound classes referenced in the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) CID 57416287 (CAS 1254115-23-5) CID 46738299 (CAS 723286-79-1)
Molecular Formula Not specified C₃₈H₆₂O₉ C₇H₁₄N₂O C₁₀H₁₆N₄O₂
Molecular Weight Not specified 686.89 g/mol 142.20 g/mol 224.26 g/mol
Structural Features Cyclic ether (inferred) Macrocyclic lactone Piperazine derivative Piperazine with nitroaryl substituent
Synthesis Method Vacuum distillation Natural isolation K₂CO₃-mediated coupling Hydrogenation and amine alkylation
Bioactivity Not specified Cytotoxic CNS-penetrant (BBB permeability: No) Enzyme inhibitor (CYP interactions)
Solubility Not specified Low (lipophilic) 86.7 mg/mL (highly soluble) Varies with solvent polarity

Key Findings:

Structural Diversity : While oscillatoxin D (CID 101283546) is a macrocyclic natural product, synthetic compounds like CID 57416287 and CID 46738299 feature nitrogen-rich heterocycles (piperazine), highlighting divergent design strategies for drug discovery .

Functional Applications : Compounds with piperazine cores (e.g., CID 57416287) are often optimized for central nervous system (CNS) targeting, whereas oscillatoxins are studied for cytotoxicity .

Analytical Techniques: Mass Spectrometry: Source-in Collision-Induced Dissociation (CID) can differentiate isomers (e.g., ginsenosides) by fragmentation patterns, a method applicable to this compound . Chromatography: Gas chromatography-mass spectrometry (GC-MS) and HPLC-ELSD are used for purity assessment and quantification, as seen in essential oil fractionation .

Challenges and Limitations

  • Data Availability: No direct experimental data for this compound were found in the provided evidence, necessitating reliance on analogous compounds and generalized PubChem entry frameworks.
  • Methodological Consistency : Variability in synthesis protocols (e.g., solvent selection, catalyst use) complicates direct comparisons of yield and purity .
  • Bioactivity Gaps : Functional data (e.g., IC₅₀, toxicity) are critical for pharmaceutical comparisons but are often omitted in structural or synthetic studies .

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